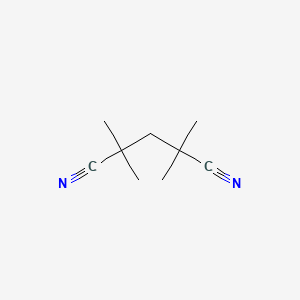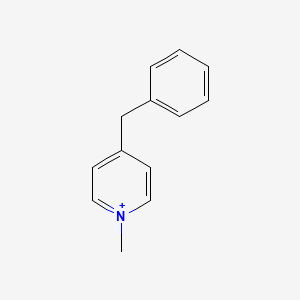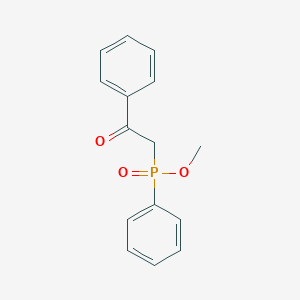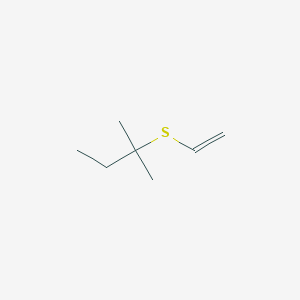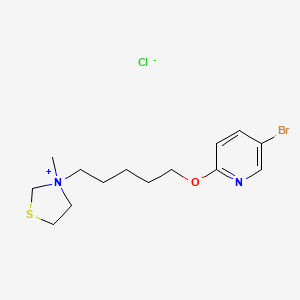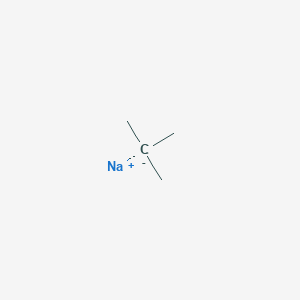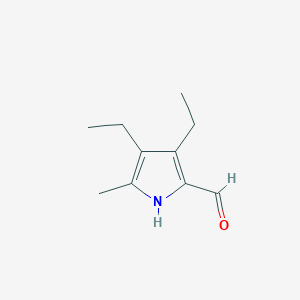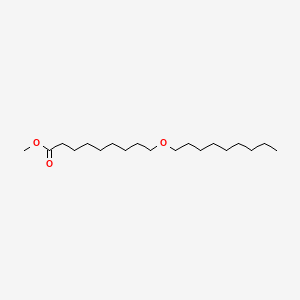
Nonanoic acid, 9-(nonyloxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanoic acid, 9-(nonyloxy)-, methyl ester is an organic compound with the molecular formula C19H38O3. It is a type of ester derived from nonanoic acid and nonanol. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is notable for its unique structure, which includes a nonyloxy group attached to the nonanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonanoic acid, 9-(nonyloxy)-, methyl ester can be synthesized through the esterification of nonanoic acid with nonanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and alcohol together with a catalyst such as sulfuric acid or hydrochloric acid to form the ester and water .
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of high-purity reactants and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nonanoic acid, 9-(nonyloxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid or nonanone derivatives.
Reduction: Nonanol or other alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Nonanoic acid, 9-(nonyloxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of nonanoic acid, 9-(nonyloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release nonanoic acid and nonanol, which can then participate in various biochemical pathways. The ester may also interact with cell membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Methyl nonanoate: Another ester of nonanoic acid, but with a simpler structure lacking the nonyloxy group.
Methyl 9-oxononanoate: An ester with a ketone group at the ninth position.
Methyl 9-hydroxynonanoate: An ester with a hydroxyl group at the ninth position.
Uniqueness
Nonanoic acid, 9-(nonyloxy)-, methyl ester is unique due to the presence of the nonyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
39692-47-2 |
|---|---|
Molecular Formula |
C19H38O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
methyl 9-nonoxynonanoate |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-8-11-14-17-22-18-15-12-9-7-10-13-16-19(20)21-2/h3-18H2,1-2H3 |
InChI Key |
WXOJEHDBYMAPMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
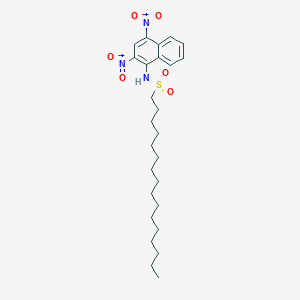
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)

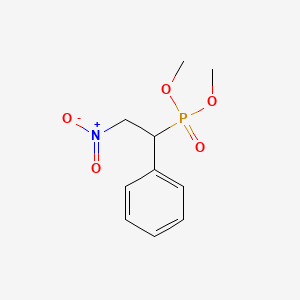
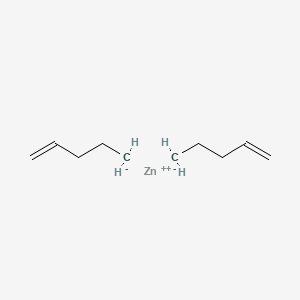
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
